Staurosporine, from Streptomyces sp.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

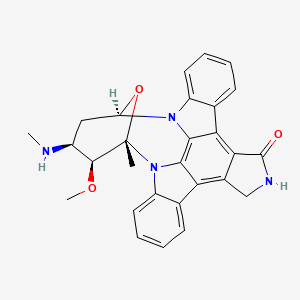

Staurosporine is an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus. It is a potent inhibitor of protein kinases, particularly protein kinase C, and has been extensively studied for its ability to induce apoptosis in various cell lines. This compound has significant implications in cancer research and drug development due to its broad-spectrum kinase inhibition properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactionsKey steps include the formation of the indole ring system and the subsequent cyclization to form the carbazole structure .

Industrial Production Methods: Industrial production of staurosporine primarily relies on fermentation processes using Streptomyces species. Optimization of fermentation conditions, such as pH control and glucose feeding, has significantly improved the yield of staurosporine. Genetic engineering techniques, including the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus, have further enhanced production levels .

Análisis De Reacciones Químicas

Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions: Common reagents used in the chemical modification of staurosporine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .

Major Products: The major products formed from these reactions include derivatives with altered kinase inhibition profiles or improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents .

Aplicaciones Científicas De Investigación

Staurosporine has a wide range of scientific research applications:

Chemistry: Used as a lead compound for synthesizing other kinase inhibitors.

Biology: Employed in studies to understand cell signaling pathways and apoptosis mechanisms.

Medicine: Investigated for its potential in treating various cancers due to its ability to induce apoptosis in tumor cells.

Industry: Utilized in the development of new drugs and as a tool in biochemical assays to study protein kinases

Mecanismo De Acción

Staurosporine exerts its effects by inhibiting protein kinases, particularly protein kinase C. This inhibition disrupts various cellular processes, including cell cycle progression and signal transduction pathways. The compound induces apoptosis through multiple mechanisms, including the mitochondrial apoptotic pathway and caspase activation. Staurosporine’s ability to inhibit a broad range of kinases makes it a valuable tool in cancer research and drug development .

Comparación Con Compuestos Similares

Midostaurin: Another indolocarbazole alkaloid used in cancer therapy.

K252a: A kinase inhibitor with a similar structure but different specificity.

UCN-01: A derivative of staurosporine with improved pharmacokinetic properties.

Comparison: Staurosporine is unique due to its broad-spectrum kinase inhibition and potent apoptotic effects. While similar compounds like midostaurin and UCN-01 are also effective kinase inhibitors, staurosporine’s non-specific inhibition makes it a versatile tool in research. this non-specificity can also lead to higher toxicity, which is a consideration in therapeutic applications .

Propiedades

Número CAS |

622996-74-1 |

|---|---|

Fórmula molecular |

C28H26N4O3 |

Peso molecular |

466.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1 |

Clave InChI |

HKSZLNNOFSGOKW-VCPDCAFQSA-N |

SMILES isomérico |

C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide](/img/structure/B10754676.png)

![N-[[(4S,5R)-8-[2-(2-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754687.png)

![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)

![Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754690.png)

![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)

![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)

![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)

![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide](/img/structure/B10754729.png)

![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)

![3-fluoro-N-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754758.png)

![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)